Cas no 545424-10-0 (3-4-(1H-pyrazol-1-yl)phenylprop-2-enal)

3-4-(1H-pyrazol-1-yl)phenylprop-2-enal is a versatile organic compound featuring a pyrazole-substituted phenyl ring conjugated with an α,β-unsaturated aldehyde moiety. This structure imparts reactivity suitable for applications in pharmaceutical intermediates, agrochemical synthesis, and materials science. The presence of both the pyrazole and propenal functional groups allows for selective modifications, enabling its use in cross-coupling reactions, Michael additions, and cyclization processes. Its conjugated system may also contribute to photophysical properties, making it a candidate for optoelectronic applications. The compound's well-defined reactivity profile and structural modularity make it a valuable building block in synthetic organic chemistry.
3-4-(1H-pyrazol-1-yl)phenylprop-2-enal structure
545424-10-0 structure
Product name:3-4-(1H-pyrazol-1-yl)phenylprop-2-enal
CAS No:545424-10-0
MF:C12H10N2O
MW:198.22060251236
CID:1589862
PubChem ID:22631059

3-4-(1H-pyrazol-1-yl)phenylprop-2-enal Chemical and Physical Properties

Names and Identifiers

    • 2-Propenal, 3-[4-(1H-pyrazol-1-yl)phenyl]-, (2E)-
    • 3-4-(1H-pyrazol-1-yl)phenylprop-2-enal
    • 3-(4-(1h-Pyrazol-1-yl)phenyl)acrylaldehyde
    • 3-[4-(1H-pyrazol-1-yl)phenyl]prop-2-enal
    • (2E)-3-[4-(1H-Pyrazol-1-yl)phenyl]-2-propenal
    • EN300-1840239
    • 545424-10-0
    • CS-0349893
    • SCHEMBL6850578
    • AJHOJOQLIMXSQW-HNQUOIGGSA-N
    • Inchi: InChI=1S/C12H10N2O/c15-10-1-3-11-4-6-12(7-5-11)14-9-2-8-13-14/h1-10H/b3-1+
    • InChI Key: AJHOJOQLIMXSQW-HNQUOIGGSA-N
    • SMILES: C1=CN(N=C1)C2=CC=C(C=C2)C=CC=O

Computed Properties

  • Exact Mass: 198.0794
  • Monoisotopic Mass: 198.079312947g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 232
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 34.9Ų

Experimental Properties

  • PSA: 34.89

3-4-(1H-pyrazol-1-yl)phenylprop-2-enal Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1840239-0.5g
3-[4-(1H-pyrazol-1-yl)phenyl]prop-2-enal
545424-10-0
0.5g
$535.0 2023-09-19
Enamine
EN300-1840239-0.1g
3-[4-(1H-pyrazol-1-yl)phenyl]prop-2-enal
545424-10-0
0.1g
$490.0 2023-09-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1420563-1g
3-(4-(1h-Pyrazol-1-yl)phenyl)acrylaldehyde
545424-10-0 98%
1g
¥16951.00 2024-05-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1420563-100mg
3-(4-(1h-Pyrazol-1-yl)phenyl)acrylaldehyde
545424-10-0 98%
100mg
¥17407.00 2024-05-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1420563-50mg
3-(4-(1h-Pyrazol-1-yl)phenyl)acrylaldehyde
545424-10-0 98%
50mg
¥16632.00 2024-05-09
Enamine
EN300-1840239-0.05g
3-[4-(1H-pyrazol-1-yl)phenyl]prop-2-enal
545424-10-0
0.05g
$468.0 2023-09-19
Enamine
EN300-1840239-10.0g
3-[4-(1H-pyrazol-1-yl)phenyl]prop-2-enal
545424-10-0
10g
$3376.0 2023-06-01
Enamine
EN300-1840239-0.25g
3-[4-(1H-pyrazol-1-yl)phenyl]prop-2-enal
545424-10-0
0.25g
$513.0 2023-09-19
Enamine
EN300-1840239-1.0g
3-[4-(1H-pyrazol-1-yl)phenyl]prop-2-enal
545424-10-0
1g
$785.0 2023-06-01
Enamine
EN300-1840239-10g
3-[4-(1H-pyrazol-1-yl)phenyl]prop-2-enal
545424-10-0
10g
$2393.0 2023-09-19

Additional information on 3-4-(1H-pyrazol-1-yl)phenylprop-2-enal

Introduction to 3-4-(1H-pyrazol-1-yl)phenylprop-2-enal (CAS No. 545424-10-0)

3-4-(1H-pyrazol-1-yl)phenylprop-2-enal, identified by the CAS number 545424-10-0, is a structurally intriguing compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a conjugated system comprising a phenyl ring, a prop-2-enal moiety, and a 1H-pyrazol-1-yl substituent, presents a unique combination of functional groups that make it a promising candidate for further exploration in drug discovery and molecular design.

The 1H-pyrazole scaffold is well-documented for its broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The integration of this heterocyclic unit with the phenylprop-2-enal backbone creates a molecule with potential to interact with biological targets in multiple ways. The aldehyde group (prop-2-enal) serves as a versatile handle for further chemical modifications, enabling the synthesis of more complex derivatives through condensation reactions, nucleophilic additions, or metal-catalyzed coupling processes.

Recent advancements in computational chemistry and molecular modeling have highlighted the importance of understanding the three-dimensional structure of such compounds to predict their binding affinity and pharmacokinetic properties. The presence of the electron-withdrawing pyrazole ring and the electron-donating phenyl ring in close proximity may lead to significant dipole moments and polarity changes upon binding to biological targets, which could be exploited for designing more selective and potent inhibitors.

In the context of medicinal chemistry, 3-4-(1H-pyrazol-1-yl)phenylprop-2-enal (CAS No. 545424-10-0) has been investigated as a potential scaffold for developing novel therapeutic agents. Its structural features suggest potential applications in modulating enzyme activity, particularly those involving aldehyde or pyrazole-containing intermediates. For instance, kinases and other oxidoreductases often require precise coordination with aldehyde groups for catalytic activity, making this compound a candidate for kinase inhibition studies.

Moreover, the pyrazol-1-yl moiety has been shown to enhance binding interactions through hydrogen bonding or π-stacking interactions with aromatic residues in protein targets. This dual interaction mechanism could improve the overall binding affinity and selectivity of derivatives derived from 3-4-(1H-pyrazol-1-yl)phenylprop-2-enal. Such properties are particularly valuable in drug discovery pipelines where minimizing off-target effects is critical.

The synthesis of this compound typically involves multi-step organic transformations starting from commercially available precursors. Key steps often include palladium-catalyzed cross-coupling reactions to establish the phenyl-pyrazole connection, followed by vinylogous condensation or oxidation reactions to introduce the prop-2-enal functionality. Advances in synthetic methodologies have enabled more efficient and scalable routes to this core structure, facilitating its use in high-throughput screening (HTS) campaigns and library synthesis efforts.

Recent studies have also explored the photophysical properties of 3-4-(1H-pyrazol-1-yl)phenylprop-2-enal, particularly its fluorescence characteristics under various excitation conditions. The conjugated system and heterocyclic substituents can influence light emission properties, making this compound useful as a fluorescent probe or label in biochemical assays. Fluorescent derivatives are increasingly employed in live-cell imaging and drug delivery systems due to their high sensitivity and real-time monitoring capabilities.

In conclusion, 3-4-(1H-pyrazol-1-yl)phenylprop-2-enal (CAS No. 545424-10-0) represents a structurally fascinating molecule with significant potential in pharmaceutical research. Its unique combination of functional groups, coupled with recent advances in synthetic and computational chemistry, positions it as a valuable building block for drug discovery efforts targeting various diseases. Further exploration into its biological activities and pharmacological properties will undoubtedly yield novel insights into its therapeutic applications.

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